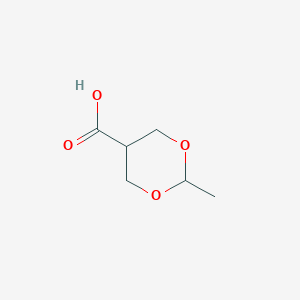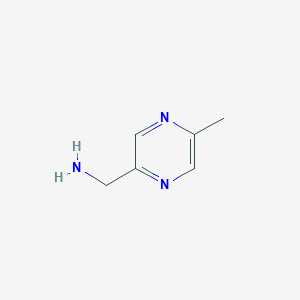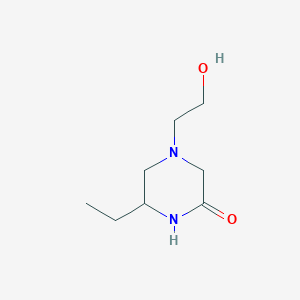
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
Reactant in the preparation of allosteric IGF-1R inhibitors, and dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.
Applications De Recherche Scientifique
Continuous Flow Process in Synthesis
Karadeolian et al. (2018) developed a continuous flow process for reductive deoxygenation to synthesize 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. The process, using a continuous stirred tank reactor, demonstrated advantages like increased yield, minimized impurity formation, enhanced safety, and purity without additional purification steps (Karadeolian et al., 2018).
Synthesis of Vilazodone Hydrochloride
Mei (2013) described the synthesis of Vilazodone Hydrochloride, where this compound is a key intermediate. This synthesis involved multiple steps including acylation, reduction, and condensation (Shu-Tao Mei, 2013).
Improvement in Synthetic Methods
Jian-me (2015) improved the synthetic process for related compounds, enhancing yield and simplifying purification, thereby indirectly highlighting the importance of this compound in complex chemical syntheses (Shi Jian-me, 2015).
Potential Role in SARS-CoV-2 Research
Venkateshan et al. (2020) explored azafluorene derivatives, similar in structure to this compound, for their potential in inhibiting SARS-CoV-2 RdRp. This suggests possible avenues for research using structurally related compounds (Venkateshan et al., 2020).
Varied Synthetic Applications
Other studies highlight the chemical's diverse applications in synthesis. For example, Abdallah (2007) and Petrova et al. (2023) demonstrated its use in creating a variety of novel compounds (Tayseer A. Abdallah, 2007); (O. Petrova et al., 2023).
Investigation of Vilazodone Synthesis
Hu and Su (2020) investigated a novel route for synthesizing vilazodone, emphasizing the importance of this compound as an intermediate in pharmaceutical synthesis (F. Hu & W. Su, 2020).
Safety and Hazards
3-(4-chlorobutyl)-1H-indole-5-carbonitrile should be handled with care to avoid contact with skin and eyes, and inhalation of its mist, gas, or vapors should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be used only in well-ventilated areas, away from heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a research chemical that is primarily used in the field of neurology . It is associated with several research areas including neurotransmission , Alzheimer’s , memory , learning and cognition , Parkinson’s , schizophrenia , addiction , and pain and inflammation . .
Analyse Biochimique
Biochemical Properties
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in apoptosis and cell proliferation . Additionally, it can impact metabolic pathways by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial biochemical effects. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have distinct biochemical properties and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its biochemical and cellular effects .
Propriétés
IUPAC Name |
3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWMEJWFYRORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432273 | |
| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143612-79-7 | |
| Record name | 3-(4-Chlorobutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-CHLOROBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DNG55PBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile?
A1: Research has shown that utilizing a continuous flow process, specifically a continuous stirred tank reactor (CSTR) setup, for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to this compound offers several advantages over traditional batch processes []. These include:
Q2: What are the different synthetic routes explored for producing this compound?
A2: Researchers have investigated various methods for synthesizing this compound.
- Reductive Deoxygenation: One approach involves the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. This method, explored using a continuous flow process [], utilizes reducing agents like sodium borohydride or a borane·THF complex in conjunction with iron trichloride.
- Acylation and Reduction: An alternative route involves the acylation of 5-cyanoindole with 4-chlorobutyl chloride, followed by a reduction step []. This method provides an alternative pathway for obtaining the desired compound.
- Diazotization and Fischer Indole Cyclization: A novel approach utilizes 4-cyanoaniline and 6-chlorohexanal as starting materials []. This method involves the diazotization of 4-cyanoaniline followed by Fischer indole cyclization with 6-chlorohexanal to yield this compound.
Q3: What are the potential benefits of exploring alternative synthetic routes for this compound?
A3: Investigating different synthetic pathways, as seen in the novel route using 4-cyanoaniline [], offers several potential advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)




![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)


